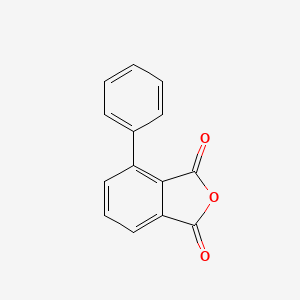

4-Phenyl-2-benzofuran-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

954-06-3 |

|---|---|

Molecular Formula |

C14H8O3 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

4-phenyl-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C14H8O3/c15-13-11-8-4-7-10(12(11)14(16)17-13)9-5-2-1-3-6-9/h1-8H |

InChI Key |

VETOZLDSVKEYKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)C(=O)OC3=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Phenyl 2 Benzofuran 1,3 Dione and Its Analogues

Cyclization Approaches to the Benzofuran-1,3-dione Core

The formation of the benzofuran-1,3-dione heterocyclic system is a critical step in the synthesis of the title compound. This is typically achieved through the cyclization of appropriately substituted precursors.

Precursor-Based Cyclizations

The synthesis of the benzofuranone ring system can be achieved by reacting benzene (B151609) diols and triols with bromophenyl acetonitrile. This reaction initially yields an imine derivative, which is subsequently converted to a ketone upon treatment with hydrochloric acid and then cyclized using sodium acetate (B1210297) to form the benzofuranone structure researchgate.net.

Another relevant precursor-based approach involves the liquid-phase oxidation of 3,4-dimethylbiphenyl. In this process, the methyl group at the para position to the existing phenyl ring is initially oxidized. The reaction is conducted in acetic acid in the presence of a cobalt bromide catalyst, ultimately yielding biphenyl-3,4-dicarboxylic acid, the direct precursor to 4-Phenyl-2-benzofuran-1,3-dione osti.gov.

A well-established method for forming the anhydride (B1165640) ring is the thermal dehydration of the corresponding dicarboxylic acid. Phthalic acid, for instance, can be converted to phthalic anhydride by heating it to temperatures above 210°C, causing it to melt and the resulting anhydride and water to escape as vapor. The anhydride is then collected as condensed crystals rsc.org. This method is directly applicable to the synthesis of this compound from biphenyl-3,4-dicarboxylic acid.

The Diels-Alder reaction represents a powerful tool for the formation of cyclic compounds. While not a direct synthesis of the final aromatic benzofuran-1,3-dione, it provides a route to the core cyclohexene (B86901) dicarboxylic anhydride structure. This cycloaddition reaction typically involves a conjugated diene reacting with a dienophile, such as maleic anhydride, to form a six-membered ring mnstate.edumnstate.educerritos.edu. Further chemical transformations, such as aromatization, would be necessary to convert the Diels-Alder adduct to the final product.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a key strategy for forming the heterocyclic ring of this compound. A common method involves the dehydration of the corresponding dicarboxylic acid. For instance, biphenyl-3,4-dicarboxylic acid can be cyclized to form this compound. This can be achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride google.com. In some cases, the cyclization of a dicarboxylic acid can occur spontaneously in an acidic aqueous solution, as demonstrated with naphthalene-1,8-dicarboxylic acid rsc.org.

Another approach involves the intramolecular cyclization of N-aryl-benz[f]-indole-4,9-dione derivatives, which can be synthesized using triethylamine (B128534) as a base in the reaction of 2-chloro-3-(α-cyano-α-ethoxycarbonyl-methyl)-1,4-naphthoquinone with arylamines koreascience.kr. While this example leads to a different heterocyclic system, the principle of base-mediated intramolecular cyclization is relevant.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers highly efficient and versatile methods for the synthesis of this compound and its analogues, primarily through the formation of the carbon-carbon bond between the phenyl group and the benzofuran (B130515) scaffold.

Palladium-Catalyzed Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, including phenyl-substituted benzofuran-1,3-diones. The Suzuki coupling reaction, which involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst, is a prominent example. For instance, 4-phenyl-1,8-naphthalimide has been successfully synthesized from 4-bromo-1,8-naphthalic anhydride and phenylboronic acid using a palladium catalyst under microwave heating, demonstrating the feasibility of this approach for introducing a phenyl group onto an anhydride-containing aromatic system mdpi.com. This methodology is directly applicable to the synthesis of this compound from a halogenated phthalic anhydride or its corresponding dicarboxylic acid.

The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is another powerful palladium-catalyzed reaction. While not directly forming a phenyl-substituted product, the synthesis of 4-phenylethynylphthalic anhydride from 4-bromophthalic acid and phenylacetylene (B144264) showcases the utility of this reaction in functionalizing the phthalic anhydride core researchgate.net. Subsequent reduction of the alkyne would yield the desired phenyl substituent. A patent describes a similar process where 4-chlorophthalic anhydride reacts with phenylacetylene catalyzed by dichlorobis(triphenyl-phosphine)palladium(II) google.com.

Furthermore, palladium catalysis can be employed in carbonylative coupling reactions, such as the synthesis of phthalazinones from 2-bromobenzaldehydes and hydrazines, highlighting the diverse applications of palladium in forming heterocyclic structures nih.gov. Palladium catalysts are also used in the synthesis of mixed carboxylic anhydrides through carbonylative telomerization rsc.org.

Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Analogues

| Precursor 1 | Precursor 2 | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-1,8-naphthalimide | Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | 4-Phenyl-1,8-naphthalimide | 77% | mdpi.com |

| 4-Bromophthalic acid | Phenylacetylene | Pd/Cu | 4-Phenylethynylphthalic acid | High | researchgate.net |

| 4-Chlorophthalic anhydride | Phenylacetylene | Dichlorobis(triphenyl-phosphine)palladium(II) | 4-Phenylethynylphthalic anhydride | - | google.com |

Copper-Catalyzed Strategies

Copper catalysts, often used in conjunction with palladium in Sonogashira couplings, also play a significant role in the synthesis of benzofuran derivatives researchgate.net. A patent for the preparation of 4-phenylethynylphthalic anhydride mentions the use of cuprous iodide as a co-catalyst with a palladium complex google.com.

While specific examples of copper-catalyzed synthesis of this compound are less commonly reported, the broader field of copper-catalyzed cross-coupling reactions suggests its potential applicability. Enantioselective copper-catalyzed 1,4-addition of organometallic reagents to α,β-unsaturated compounds is a well-established method for forming carbon-carbon bonds, which could be adapted for the introduction of a phenyl group rsc.org.

A patent discloses a method for preparing 4-phenylethynyl phthalic anhydride using a copper catalyst, tetramethyl ethylenediamine, and an alkali, where phenylacetylene and phthalic anhydride undergo an oxidative coupling reaction google.com.

Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods rsc.org. A notable example is the synthesis of biphenyl (B1667301) tetracarboxylic acid esters through the coupling of a 4-halogen substituted o-benzenedicarboxylic acid ester. This reaction utilizes a pre-prepared triphenylphosphine-nickel chloride or trialkylphosphine-nickel chloride catalyst, with zinc powder as a reducing agent and an alkali metal halide as a promoter. The resulting ester can then be hydrolyzed to the acid and subsequently cyclized to the dianhydride google.com.

The versatility of nickel catalysis is further demonstrated by the direct acylation of C(sp3)–H bonds of N-aryl amines using nickel and photoredox catalysis to afford α-amino ketones nih.gov. Additionally, nickel-catalyzed (hetero)arylation of aliphatic C–H bonds has been achieved through directed photochemically-mediated processes nih.gov. These advanced methodologies highlight the potential for developing novel nickel-catalyzed routes to this compound.

Table 2: Example of Nickel-Catalyzed Synthesis of Biphenyl Dianhydride Precursor

| Precursor | Catalyst System | Product | Reference |

|---|---|---|---|

| 4-Halogen substituted o-benzenedicarboxylic acid ester | (Ph₃P)₂NiCl₂ or (Alk₃P)₂NiCl₂, Zn, Alkali metal halide | Biphenyl tetracarboxylic acid ester | google.com |

Ruthenium-Catalyzed Cyclizations and Functionalizations

Ruthenium-based catalysts have proven to be versatile tools in the synthesis of benzofuran scaffolds. These catalysts can facilitate key bond-forming events, leading to the desired heterocyclic core.

One notable strategy involves the ruthenium-catalyzed cycloisomerization of aromatic homo- and bis-homopropargylic alcohols. This method allows for the chemo- and regioselective formation of benzofurans through 5- and 6-endo cyclizations. The presence of an amine/ammonium base-acid pair is critical for the efficiency of the catalytic cycle. organic-chemistry.org Another approach utilizes a ruthenium(II) complex, [{RuCl2(p-cymene)}2], to catalyze the dehydrative C-H alkylation of phenols with alcohols, which can lead to benzofuran derivatives through a subsequent C-H alkenylation and annulation reaction. This method is advantageous due to its use of readily available starting materials and the liberation of water as the only byproduct. organic-chemistry.org

Furthermore, ruthenium catalysts have been employed in the C- and O-allyl isomerization of 1-allyl-2-allyloxybenzenes, followed by ring-closing metathesis to yield substituted benzofurans. organic-chemistry.org Zheng and co-workers reported the synthesis of benzofuran derivatives via a ruthenium-catalyzed reaction between m-hydroxybenzoic acids and alkynes. nih.gov This process proceeds through C–H alkenylation followed by an oxygen-induced annulation. nih.gov

Table 1: Ruthenium-Catalyzed Syntheses of Benzofuran Analogues

| Catalyst System | Starting Materials | Key Transformation(s) | Ref. |

| Ruthenium complex | Aromatic homo- and bis-homopropargylic alcohols | Cycloisomerization (5- and 6-endo cyclizations) | organic-chemistry.org |

| [{RuCl2(p-cymene)}2] | Phenols and diols | Dehydrative C-H alkenylation and annulation | organic-chemistry.org |

| Ruthenium catalyst | 1-Allyl-2-allyloxybenzenes | C- and O-allyl isomerization, ring-closing metathesis | organic-chemistry.org |

| Ruthenium catalyst | m-Hydroxybenzoic acids and alkynes | C–H alkenylation, oxygen-induced annulation | nih.gov |

Other Metal-Mediated Syntheses (e.g., Gold(I), Indium(III), Iron)

Besides ruthenium, other metals like gold, indium, and iron have been instrumental in the synthesis of benzofurans.

Gold(I)-catalyzed reactions have been shown to be effective for the synthesis of benzofuran derivatives. For instance, gold(I) catalysis enables the efficient synthesis of hydroxyalkyl benzofurans from N-protected 5-aminopent-2-yn-1-ol with short reaction times and low catalyst loading under simple open-flask conditions. organic-chemistry.org Another gold(I)-catalyzed method involves the cycloisomerization of 2-(iodoethynyl)aryl esters to produce 3-iodo-2-acyl benzofurans. organic-chemistry.org

Indium(III) halides are effective catalysts for the hydroalkoxylation of ortho-alkynylphenols, leading to the formation of benzo[b]furans in good yields. organic-chemistry.orgnih.gov This reaction proceeds with 5-endo-dig regioselectivity. nih.gov Indium(III) chloride, in particular, has been used to catalyze the Biginelli reaction, a three-component coupling of 1,3-dicarbonyl compounds, aldehydes, and urea, demonstrating its utility in multicomponent reactions that can be adapted for heterocyclic synthesis. organic-chemistry.orgnih.gov

Iron-catalyzed methods provide a cost-effective and environmentally friendly alternative for benzofuran synthesis. Iron(III)-catalyzed regioselective halogenation of aryl ketones, followed by iron- or copper-catalyzed O-arylation, has been developed as a one-pot process for synthesizing various benzofuran analogues. nih.gov This method has been successfully applied to the synthesis of natural products like corsifuran C. nih.gov Additionally, iron(III)-catalyzed intramolecular cyclization of electron-rich-aryl ketones has been shown to produce a variety of benzofurans. nih.gov

Table 2: Gold(I), Indium(III), and Iron-Mediated Syntheses of Benzofuran Analogues

| Metal Catalyst | Starting Materials | Key Transformation(s) | Ref. |

| Gold(I) | N-protected 5-aminopent-2-yn-1-ol | Atom-economic synthesis of hydroxyalkyl benzofurans | organic-chemistry.org |

| Gold(I) | 2-(Iodoethynyl)aryl esters | Cycloisomerization | organic-chemistry.org |

| Indium(III) halides | ortho-Alkynylphenols | Hydroalkoxylation (5-endo-dig cyclization) | organic-chemistry.orgnih.gov |

| Iron(III) chloride | 1-Aryl- or 1-alkylketones | Regioselective halogenation and O-arylation | nih.gov |

| Iron(III) chloride | Electron-rich-aryl ketones | Intramolecular cyclization | nih.gov |

Metal-Free and Non-Catalytic Synthetic Protocols

In addition to metal-catalyzed methods, several metal-free and non-catalytic strategies have been developed for the synthesis of the benzofuran ring system, offering alternatives that avoid the cost and potential toxicity of transition metals.

Hypervalent Iodine Reagent-Mediated Cyclizations

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their ready availability, low toxicity, and versatile reactivity. beilstein-journals.orgarkat-usa.org They can mediate the oxidative cyclization of various precursors to form the benzofuran core.

A notable example is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans using stoichiometric amounts of (diacetoxyiodo)benzene (B116549) in acetonitrile. organic-chemistry.org An iodine(III)-catalyzed version of this reaction has also been developed, using 10 mol% of (diacetoxyiodo)benzene as a catalyst in the presence of m-chloroperbenzoic acid, which provides 2-arylbenzofurans in good to excellent yields. organic-chemistry.orgnih.gov These methods highlight the utility of hypervalent iodine reagents in promoting C-O bond formation to construct the furan (B31954) ring. organic-chemistry.org The mechanism of these cyclizations often involves the activation of a double bond or another nucleophilic moiety by the hypervalent iodine species, followed by intramolecular attack to form the heterocyclic ring. nih.gov

Condensation Reactions (e.g., with phthalic anhydrides, ethyl acetoacetate)

Classical condensation reactions represent a fundamental and long-standing approach to the synthesis of heterocyclic compounds. The reaction of phenylhydrazine (B124118) with phthalic anhydride or phthalic acid can lead to the formation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733), a related heterocyclic structure. stanford.edu While this specific example does not yield a benzofuran, the underlying principle of condensing two or more molecules to build a heterocyclic ring is broadly applicable. For instance, the condensation of o-hydroxyphenones with 1,1-dichloroethylene, followed by rearrangement, can produce highly functionalized benzofurans. organic-chemistry.org

The synthesis of 4-phenylethynylphthalic anhydride itself involves the hydrolysis of 4-phenylethynyl dimethyl phthalate, followed by dehydration using acetic anhydride, which is a type of intramolecular condensation. chemicalbook.com

Multicomponent Reactions (MCRs) for Benzofuran Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules. researchgate.net Several MCRs have been designed for the synthesis of the benzofuran scaffold.

One such strategy involves a one-pot, four-component reaction of aromatic aldehydes, malononitrile (B47326), 1,3-diones, and N-chlorosuccinimide in water at ambient temperature, which proceeds without a catalyst to afford highly functionalized dihydrofurans. researchgate.net Another example is a one-pot, five-component reaction that yields tetrazole-benzofuran hybrids. This process involves a Ugi-azide multicomponent reaction coupled with a palladium/copper-catalyzed intramolecular cyclization. rsc.org While this particular reaction is metal-catalyzed, it exemplifies the power of MCRs in rapidly assembling complex heterocyclic systems. The development of catalyst-free MCRs for benzofuran synthesis remains an active area of research, with the potential to provide green and efficient synthetic routes. mdpi.com

Enhanced and Modern Synthetic Techniques

Modern advancements in synthetic chemistry have introduced techniques that can enhance the efficiency, selectivity, and environmental friendliness of benzofuran synthesis. These include the use of microdroplet reactions and flow chemistry.

Microdroplet chemistry has been shown to dramatically accelerate reaction rates and, in some cases, alter reaction selectivity. For example, the synthesis of 2-phenyl-2,3-dihydrophthalazine-1,4-dione from phenylhydrazine and phthalic anhydride occurs on a sub-millisecond timescale with high yield and selectivity in microdroplets, in stark contrast to the bulk reaction. stanford.edu This acceleration is attributed to the unique environment at the surface of the microdroplets.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. A highly active heterogeneous palladium-nanoparticle catalyst has been developed for the intramolecular addition of phenols to alkynes and successfully implemented in a continuous flow reaction system for the synthesis of benzofurans. nih.gov These modern techniques hold significant promise for the future of benzofuran synthesis, enabling more efficient and sustainable production of these important heterocyclic compounds.

Microwave-Assisted Synthesis for Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.govrsc.org This technology is particularly advantageous in the synthesis of heterocyclic compounds like benzofurans. wjarr.com The application of microwave irradiation can significantly reduce reaction times from hours to minutes and minimize the formation of byproducts, simplifying the purification process. rsc.org

One notable application is the synthesis of benzofuran-3(2H)-ones, important analogues of the dione (B5365651) structure. Researchers have developed methods where substituted 2-hydroxybenzoic acids are converted into their corresponding benzofuran-3(2H)-ones under microwave conditions. chemsrc.comnih.gov While classical methods for this conversion are often multi-step and require prolonged heating with modest yields, the microwave-assisted approach offers a more direct and efficient route. chemsrc.com For instance, the cyclization of various benzoate (B1203000) substrates to yield benzofuran-3(2H)-ones has been achieved in yields ranging from 43% to 58% in significantly reduced reaction times. nih.gov

Another efficient microwave-assisted method involves a one-pot, three-component reaction under Sonogashira conditions to produce 2,3-disubstituted benzo[b]furans. nih.gov This process, which couples a 2-iodophenol, a terminal alkyne, and an aryl iodide, benefits greatly from microwave irradiation, which enhances yields and shortens reaction durations. rsc.orgnih.gov

Table 1: Optimization of Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones researchgate.net

| Entry | Temperature (°C) | Time (min) | Catalyst (eq) | Solvent | Yield (%) |

| 1 | 60 | 20 | K₂CO₃ (1.0) | CH₃OH/DMF | 0 |

| 2 | 100 | 20 | K₂CO₃ (1.0) | CH₃OH/DMF | 0 |

| 3 | 140 | 20 | K₂CO₃ (1.0) | CH₃OH/DMF | 35 |

| 4 | 140 | 30 | K₂CO₃ (1.0) | CH₃OH/DMF | 43 |

| 5 | 140 | 30 | Na₂CO₃ (1.0) | CH₃OH/DMF | 40 |

| 6 | 140 | 30 | Cs₂CO₃ (1.0) | CH₃OH/DMF | 38 |

| 7 | 140 | 30 | K₂CO₃ (1.0) | CH₃CN/DMF | 25 |

Electrochemical Synthesis Strategies for Benzofuran-Dione Derivatives

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and simplifying reaction conditions. This strategy has been successfully applied to the synthesis of various benzofuran derivatives. The core of this method involves the electrooxidation of catechols or hydroquinones in the presence of a nucleophile.

For example, the electrooxidation of 3-substituted catechols in an aqueous solution with dimedone as a nucleophile leads to the formation of benzofuran derivatives. The process involves the electrochemical generation of quinones from catechols, which then undergo a Michael addition reaction with dimedone. This efficient synthesis can be performed at carbon rod electrodes in an undivided cell using a constant current, highlighting the operational simplicity of the method. researchgate.net Similar electrochemical approaches have been used with other starting materials like naphthazarin and various dihydroxybenzoic acids, consistently producing new benzofuran derivatives in high yields. wikipedia.org

More advanced electrochemical strategies include the cyclization of 2-alkynylphenols with diselenides. This reaction proceeds in an undivided cell using platinum electrodes, yielding substituted benzofuran heterocycles in high yields. The mechanism involves the formation of a seleniranium intermediate which then undergoes nucleophilic cyclization. These methods represent a step forward in creating complex heterocyclic structures under mild, reagent-free conditions. rsc.org

Table 2: Examples of Electrochemically Synthesized Benzofuran Derivatives

| Starting Materials | Nucleophile | Product Type | Key Features |

| 3-Substituted Catechols | Dimedone | Benzofuran derivatives | Michael addition reaction; constant current at carbon rod electrodes. researchgate.net |

| Naphthazarin, Dihydroxybenzoic Acids | Dimedone | New Benzofuran derivatives | High yield; constant current technique in H₂O/CH₃CN solution. wikipedia.org |

| 2-Alkynylphenols | Diselenides | Substituted Benzofuran heterocycles | Cyclization via seleniranium intermediate; platinum electrodes. |

Green Chemistry Principles and E-factor Analysis in Benzofuran Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize waste, reduce energy consumption, and use less hazardous substances. Key metrics used to evaluate the "greenness" of a chemical process include Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor).

The E-Factor, introduced by Roger Sheldon, is a particularly useful metric defined as the total mass of waste produced per kilogram of product. prepchem.com An ideal E-factor is 0, and lower values indicate a more environmentally friendly process. nih.gov The calculation includes waste byproducts, unreacted starting materials, solvent losses, and spent catalysts. nih.gov For instance, the pharmaceutical industry often has very high E-factors, sometimes up to 4000, while bulk chemical production aims for E-factors between 1 and 5. nih.gov

In the context of benzofuran synthesis, green chemistry principles are being applied to develop more sustainable methods. One such approach involves the one-pot synthesis of benzofuran derivatives using eco-friendly deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol. These reactions, often catalyzed by copper iodide, can proceed in good to excellent yields (70–91%) and represent a significant step towards more environmentally benign syntheses. googleapis.com The use of DES not only serves as a green solvent but can also stabilize polar intermediates, enhancing reaction rates. googleapis.com

Furthermore, the development of catalytic systems that can be easily recovered and reused is a cornerstone of green chemistry. The goal is to replace stoichiometric reagents, which are consumed in the reaction and generate significant waste, with catalytic alternatives that can facilitate the reaction in small amounts and be recycled. prepchem.com The continuous drive to lower the E-factor in the synthesis of fine chemicals and pharmaceuticals like benzofuran derivatives is pushing innovation towards cleaner, catalyst-based technologies. prepchem.com

Reaction Mechanisms and Chemical Reactivity of 4 Phenyl 2 Benzofuran 1,3 Dione

Mechanistic Investigations of Benzofuran-1,3-dione Formation

The formation of the 2-benzofuran-1,3-dione core structure, a substituted phthalic anhydride (B1165640), can be achieved through several synthetic strategies. These pathways often involve the construction of the bicyclic system through cyclization reactions.

The synthesis of substituted phthalic anhydrides like the parent compound of 4-Phenyl-2-benzofuran-1,3-dione is not typically a single-step process but rather a sequence of reactions. Key industrial methods for the unsubstituted phthalic anhydride involve the catalytic gas-phase oxidation of ortho-xylene or naphthalene (B1677914) using catalysts like vanadium pentoxide (V₂O₅). wikipedia.orgchemicalbook.com This process involves the oxidation of the methyl groups or one of the aromatic rings, respectively, followed by cyclization and dehydration. wikipedia.org

For substituted analogues such as the 4-phenyl derivative, common laboratory-scale syntheses include:

Diels-Alder Reaction: A powerful strategy involves the [4+2] cycloaddition of a substituted furan (B31954) (the diene) with a dienophile like maleic anhydride. zbaqchem.com A novel, bio-based route utilizes furanics, which undergo a Diels-Alder reaction, followed by hydrogenation to stabilize the adduct, and subsequent one-pot dehydration and dehydrogenation to yield the aromatic phthalic anhydride. nih.gov The reaction between furan and maleic anhydride itself is a classic example, proceeding under mild conditions to form a six-membered ring product. zbaqchem.com The mechanism involves the formation of a cyclic transition state. zbaqchem.com

Cross-Coupling Reactions: Another approach involves introducing the phenyl group onto a pre-existing phthalic acid or anhydride framework. For instance, the synthesis of 4-phenylethynylphthalic anhydride, a related compound, can be achieved via a Sonogashira coupling of 4-bromophthalic anhydride with phenylacetylene (B144264), catalyzed by palladium and copper complexes. researchgate.netgoogle.com The resulting 4-phenylethynylphthalic acid is then dehydrated, often using acetic anhydride, to yield the final product. google.comchemicalbook.com

Nucleophilic Aromatic Substitution: The synthesis of 4-(4'-phenylphenoxy) phthalic anhydride has been demonstrated through the reaction of 4-fluorophthalic anhydride with p-phenylphenol in the presence of potassium fluoride, showcasing a nucleophilic aromatic substitution pathway. prepchem.com

A summary of common synthetic precursors and reaction types is presented below.

| Precursor 1 | Precursor 2 | Reaction Type | Key Reagents/Catalysts | Product Class |

| Substituted Furan | Maleic Anhydride | Diels-Alder Cycloaddition | Heat | Substituted Phthalic Anhydride |

| 4-Bromophthalic Anhydride | Phenylacetylene | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenyl-substituted Phthalic Anhydride |

| o-Xylene | Oxygen | Catalytic Oxidation | V₂O₅ | Phthalic Anhydride |

| Naphthalene | Oxygen | Catalytic Oxidation | V₂O₅ | Phthalic Anhydride |

Cyclization is the critical step in forming the benzofuran-1,3-dione ring system. The nature of the intermediates and transition states is highly dependent on the chosen reaction pathway.

In the Diels-Alder reaction , the process is concerted, proceeding through a single, cyclic transition state where the new sigma bonds between the diene and dienophile form simultaneously. zbaqchem.com The initial product is an oxanorbornane adduct (a Diels-Alder adduct). nih.govgoogle.com This intermediate is often not aromatic. To achieve the final phthalic anhydride structure, this adduct must undergo an aromatization step. A modern approach involves a mild hydrogenation of the adduct to create a more stable saturated oxanorbornane intermediate, which prevents the reversible retro-Diels-Alder reaction. nih.gov This stable intermediate then undergoes a one-pot, liquid-phase dehydration and dehydrogenation, which unexpectedly proceeds via a lactone as a primary intermediate, to yield the final aromatic product. nih.gov

In syntheses involving cross-coupling reactions , the key intermediate is the substituted phthalic acid, for example, 4-phenyl ethynyl (B1212043) phthalic acid. chemicalbook.com This dicarboxylic acid is then subjected to a dehydration (or cyclization) step to form the anhydride ring. This is typically achieved by heating with a dehydrating agent like acetic anhydride, which facilitates an intramolecular nucleophilic acyl substitution, where one carboxylic acid group attacks the other, eliminating a molecule of water to form the cyclic anhydride. chemicalbook.com

Transformational Chemistry of the 1,3-Dione Moiety

The 1,3-dione moiety, being a cyclic anhydride, is the most reactive part of the this compound molecule. Its chemistry is characterized by susceptibility to nucleophilic attack.

The 1,3-dione (anhydride) functionality is already in a high oxidation state, having been formed through the oxidation of precursors like o-xylene. wikipedia.org Therefore, it is generally resistant to further oxidation under standard conditions. However, the anhydride ring can undergo reactions with specific oxidizing agents. A notable transformation is the ring-opening reaction with hydrogen peroxide (H₂O₂), which leads to the formation of a peroxy acid, specifically C₆H₄(CO₃H)CO₂H from phthalic anhydride. wikipedia.org This reaction represents an oxidation of the anhydride functionality.

The carbonyl groups of the 1,3-dione moiety are susceptible to reduction. The reduction of substituted phthalic anhydrides with sodium borohydride (B1222165) (NaBH₄) has been studied extensively and provides a route to substituted phthalides (lactones). electronicsandbooks.comrsc.orgacs.org This reaction involves the nucleophilic attack of a hydride ion on one of the carbonyl carbons. electronicsandbooks.com

The regioselectivity of this reduction is influenced by the substituents on the aromatic ring.

For 3-substituted phthalic anhydrides , reduction occurs preferentially at the carbonyl group adjacent (at position 2) to the substituent. electronicsandbooks.comrsc.org This is attributed to a mechanism where the reacting carbonyl group rotates out of the plane of the aromatic ring upon hydride attack. electronicsandbooks.com

For 4-substituted phthalic anhydrides , such as the 4-phenyl derivative, selectivity is observed primarily when the substituent is electron-donating. electronicsandbooks.comrsc.org In the case of this compound, the phenyl group is weakly activating, suggesting a potential for selective reduction, although the product distribution would depend on specific reaction conditions.

The general outcome of this reduction is summarized in the table below.

| Reactant | Reducing Agent | Product Type | Comments |

| Substituted Phthalic Anhydride | Sodium Borohydride (NaBH₄) | Phthalide (Lactone) | Regioselectivity depends on substituent position and electronic effects. electronicsandbooks.comrsc.org |

The aromatic rings of this compound can participate in both electrophilic and nucleophilic substitution reactions, with the reactivity and regioselectivity governed by the directing effects of the anhydride and phenyl substituents.

Electrophilic Substitution: The anhydride group is strongly deactivating and meta-directing due to the electron-withdrawing nature of the two carbonyl groups. quora.com The phenyl group is an activating group and is ortho-, para-directing. Therefore, electrophilic attack on the benzofuranone ring system will be disfavored but, if forced, would likely be directed by the anhydride to the positions meta to it (positions 5 and 6). Electrophilic attack on the appended phenyl ring would be directed to the ortho and para positions of that ring.

A common example is nitration. The nitration of phthalic anhydride with nitric acid yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, which can then be dehydrated to the corresponding anhydrides. orgsyn.orggoogle.com The use of concentrated nitric acid is crucial for the reaction to proceed. google.comgoogle.com

Nucleophilic Substitution: The anhydride ring is highly susceptible to nucleophilic attack, which typically results in a ring-opening reaction. This is the most characteristic reaction of the 1,3-dione moiety.

Hydrolysis: Reaction with hot water opens the ring to form the corresponding dicarboxylic acid, 4-phenylphthalic acid. wikipedia.org

Alcoholysis: Reaction with alcohols (ROH) yields monoester derivatives, C₆H₄(CO₂H)CO₂R. wikipedia.org

Ammonolysis: Reaction with ammonia (B1221849) leads to the formation of phthalimide (B116566) derivatives. wikipedia.org

These reactions proceed via nucleophilic acyl substitution, where the nucleophile attacks one of the carbonyl carbons, leading to the cleavage of the acyl-oxygen bond and opening of the five-membered ring. The electron-poor nature of the aromatic ring, enhanced by the anhydride group, also makes it susceptible to nucleophilic aromatic substitution under harsh conditions or if strong electron-withdrawing groups are present. researchgate.net

Condensation Reactions at Active Methylene (B1212753)/Carbonyl Centers (e.g., Knoevenagel reactions for related diones)

While specific studies on Knoevenagel-type condensation reactions of this compound are not extensively documented, its reactivity can be inferred from analogous reactions with phthalic anhydride and its derivatives. The Knoevenagel condensation involves the reaction of a carbonyl group with an active methylene compound in the presence of a basic catalyst, leading to a new carbon-carbon double bond. In the case of this compound, the carbonyl carbons of the anhydride ring are the electrophilic sites for attack by the nucleophilic carbanion generated from the active methylene compound.

Active methylene compounds that are expected to react with this compound include malononitrile (B47326) and ethyl cyanoacetate (B8463686), which are commonly used in Knoevenagel condensations. The reaction with ethyl cyanoacetate, for instance, would likely proceed via the formation of a carboxylate intermediate, followed by cyclization and dehydration to yield a benzofulvene derivative. A study on the reaction of phthalic anhydride with ethyl cyanoacetate resulted in the formation of (Z)-ethyl 2-carbamoyl-8-cyano-3-hydroxybenzofulvene-8-carboxylate, indicating that such condensations can lead to complex heterocyclic systems. electronicsandbooks.com

The general mechanism involves the deprotonation of the active methylene compound by a weak base, such as an amine, to form a stabilized carbanion. This carbanion then attacks one of the carbonyl carbons of the anhydride. The regioselectivity of this initial attack on this compound is influenced by the phenyl group at the 4-position. Subsequent intramolecular reactions, including cyclization and elimination of water, would lead to the final condensation product.

| Active Methylene Compound | Expected Product Type with this compound |

| Malononitrile | Substituted benzofulvene |

| Ethyl Cyanoacetate | Substituted benzofulvene |

| Diethyl Malonate | Substituted indan-1,3-dione derivative |

Table 1: Predicted outcomes of condensation reactions with this compound.

Derivatization and Functionalization Strategies

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Functionalization can be targeted at the anhydride moiety, the benzofuran (B130515) core, or the pendant phenyl ring, enabling the construction of complex molecular architectures.

Regioselective Functionalization of the Benzofuran and Phenyl Moieties

The regioselectivity of reactions on the this compound scaffold is a critical aspect of its synthetic utility. The positions for functionalization are influenced by the electronic and steric properties of the existing phenyl substituent and the anhydride group.

Functionalization of the Benzofuran Moiety:

Nucleophilic attack on the anhydride carbonyls is a primary mode of reaction. In 3-substituted phthalic anhydrides, nucleophilic attack, such as reduction with sodium borohydride, has been observed to occur preferentially at the carbonyl group ortho to the substituent. electronicsandbooks.com This preference is attributed to the relief of steric strain in the transition state as the hybridization of the carbonyl carbon changes from sp² to sp³. By analogy, nucleophiles are expected to preferentially attack the C1-carbonyl of this compound. This regioselectivity allows for the controlled opening of the anhydride ring to form specific mono-ester or mono-amide derivatives.

Electrophilic aromatic substitution on the benzofuran ring system is another potential functionalization pathway. The anhydride group is strongly deactivating and meta-directing, while the phenyl group is activating and ortho-, para-directing. The interplay of these directing effects, along with steric hindrance from the phenyl group, will determine the position of substitution. For instance, nitration or halogenation would likely occur at the positions meta to the anhydride's electron-withdrawing influence and influenced by the directing effect of the phenyl group, although steric factors would play a significant role.

Functionalization of the Phenyl Moiety:

The pendant phenyl ring can also undergo electrophilic aromatic substitution. As a substituent on the benzofuran core, the rest of the molecule will act as a deactivating group on the phenyl ring. Therefore, electrophilic substitution on this ring would be expected to occur at the meta positions relative to the point of attachment to the benzofuran system, and potentially at the para position if steric hindrance allows.

| Reaction Type | Target Moiety | Predicted Regioselectivity | Influencing Factors |

| Nucleophilic Attack | Anhydride Carbonyl | Preferential attack at C1 (ortho to the phenyl group) | Steric relief in the transition state |

| Electrophilic Substitution | Benzofuran Ring | Complex, influenced by both anhydride and phenyl groups | Electronic and steric effects |

| Electrophilic Substitution | Phenyl Ring | meta and para positions | Deactivating effect of the benzofuran-dione scaffold |

Table 2: Predicted regioselectivity in the functionalization of this compound.

Synthesis of Complex Architectures Incorporating the this compound Scaffold

The this compound molecule serves as a valuable building block for the synthesis of more complex and polycyclic architectures. Its anhydride functionality allows for its incorporation into polymers and the construction of various heterocyclic systems.

One common strategy involves the reaction of the anhydride with amines to form phthalimide derivatives. For example, reacting this compound with an appropriate amine would yield an N-substituted 4-phenylphthalimide. These phthalimides can be key intermediates in the synthesis of larger molecules.

Furthermore, the diene-like character of the benzofuran ring system, or the dienophilic nature of compounds derived from it, can be exploited in cycloaddition reactions, such as the Diels-Alder reaction, to construct intricate polycyclic frameworks. For instance, derivatives of phthalic anhydride have been used in reactions with dienes to form adducts that can be further transformed into complex polycyclic aromatic hydrocarbons. The phenyl substituent in this compound would influence the stereochemistry and reactivity in such cycloadditions.

The synthesis of naphthalenes and other polycyclic aromatic systems has been demonstrated starting from precursors related to phthalic anhydride. Three-component coupling reactions involving alkynes, Fischer carbene complexes, and derivatives of 2-alkynylbenzaldehydes (which can be conceptually related to the opening of the anhydride ring) have been shown to produce highly substituted naphthalenes through isoindole intermediates followed by intramolecular Diels-Alder reactions. researchgate.net This suggests that this compound could be a precursor to complex, phenyl-substituted polycyclic aromatic compounds.

| Precursor | Reaction Type | Resulting Complex Architecture |

| This compound | Reaction with amines | N-substituted 4-phenylphthalimides |

| This compound derived diene/dienophile | Diels-Alder Reaction | Polycyclic adducts |

| Phthalic Anhydride (analogous) | Reaction with indole-3-acetic acid | Indane-1,3-dione derivatives nih.gov |

Table 3: Examples of complex architectures synthesized from or analogous to this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

While specific ¹H NMR data for 4-Phenyl-2-benzofuran-1,3-dione is scarce, analysis of related benzofuran (B130515) structures provides a predictive framework for its proton environments. For instance, in various benzofuran derivatives, the protons of the benzofuran core and any substituent groups exhibit characteristic chemical shifts and coupling patterns that are invaluable for structural confirmation. The analysis of these patterns allows for the precise assignment of each proton within the molecular structure.

Similar to ¹H NMR, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Although direct experimental ¹³C NMR data for this compound is not widely reported, data from analogs like 4-chlorophthalic anhydride (B1165640) can be used for comparative analysis. The chemical shifts of the carbonyl carbons in the dione (B5365651) ring, as well as the aromatic carbons of both the benzofuran and phenyl moieties, would provide definitive evidence for the compound's structure.

| Compound | Carbon Atom | Chemical Shift (δ) in ppm |

| 4-chlorophthalic anhydride | C=O | 162.5, 161.9 |

| C-Cl | 142.3 | |

| C-O | 135.2 | |

| C-H | 132.9, 128.5, 125.7 | |

| C (quaternary) | 130.6 |

This table presents predicted ¹³C NMR data for 4-chlorophthalic anhydride, a related compound, to illustrate the expected chemical shifts for the carbon framework.

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete structural puzzle of complex molecules. Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the phenyl and benzofuran rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C NMR spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be particularly insightful, showing longer-range couplings between protons and carbons, which would confirm the connectivity between the phenyl group and the benzofuran core, as well as the positions of the carbonyl groups.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its key functional groups. The anhydride moiety would exhibit two distinct carbonyl (C=O) stretching vibrations, typically observed in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. The carbon-oxygen-carbon (C-O-C) stretching of the anhydride would also be present. Furthermore, the aromatic nature of the phenyl and benzofuran rings would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. For the related compound 4-phenylethynylphthalic anhydride, characteristic FT-IR peaks confirm the presence of these functional groups.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Anhydride C=O | Symmetric stretch | ~1830 |

| Anhydride C=O | Asymmetric stretch | ~1760 |

| Aromatic C=C | Stretch | 1600-1450 |

| Aromatic C-H | Stretch | >3000 |

This table outlines the expected FT-IR absorption bands for the key functional groups in this compound based on typical values for anhydrides and aromatic compounds.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings in this compound would be expected to produce strong signals in the Raman spectrum. The C=C stretching modes of the phenyl and benzofuran rings would be prominent, providing further confirmation of the aromatic systems within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Validation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the validation of the molecular formula of this compound. With a chemical formula of C₁₄H₈O₃, the theoretical exact mass can be calculated with high precision.

Molecular Ion Validation: The calculated monoisotopic mass of this compound is 224.04734 Da. HRMS analysis is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Fragmentation Analysis: While a detailed experimental mass spectrum for this compound is not readily available in the public domain, a plausible fragmentation pattern can be inferred based on the known fragmentation of related structures, such as phthalic anhydride. nist.gov The presence of the stable phenyl group and the anhydride moiety would likely dictate the fragmentation pathways under electron ionization (EI).

Key fragmentation steps would likely involve:

Loss of CO₂: A common fragmentation pathway for anhydrides, leading to a significant fragment ion.

Loss of CO: Subsequent loss of a carbon monoxide molecule.

Cleavage of the phenyl group: Fragmentation of the C-C bond between the phenyl ring and the benzofuran core.

Formation of a biphenyl (B1667301) radical cation: This could be a stable fragment observed in the spectrum.

A proposed fragmentation pattern would help in confirming the structure by matching the observed fragment ions with theoretically derived structures.

| Property | Value |

| Molecular Formula | C₁₄H₈O₃ |

| Calculated Monoisotopic Mass | 224.04734 Da |

| PubChem Compound ID | 5353033 |

| CAS Number | 954-06-3 chemsrc.com |

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are investigated using UV-Vis and fluorescence spectroscopy, which provide insights into the electronic transitions within the molecule.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* transitions within the aromatic rings and the carbonyl groups. While a specific spectrum for this compound is not widely published, data from the parent compound, phthalic anhydride, shows absorption maxima in the ultraviolet region. nist.gov The addition of a phenyl substituent would likely cause a bathochromic (red) shift in the absorption bands due to the extended conjugation.

The spectrum would be useful for quantitative analysis and for studying interactions with other molecules.

| Spectroscopic Technique | Expected Observations |

| UV-Vis Spectroscopy | Absorption maxima in the UV region, characteristic of π → π* transitions. |

While some benzofuran derivatives are known to be highly fluorescent, with fluorescence quantum yields approaching unity, the fluorescence properties of this compound are not extensively documented. photobiology.com The presence of the anhydride group, which can act as a fluorescence quencher, may impact the emission properties. However, derivatives of this compound could potentially be tailored to exhibit fluorescence, making them useful as fluorescent probes. For instance, fluorescamine, which shares a spiro-benzofuran structure, is a well-known fluorescent probe. matrix-fine-chemicals.com

Further studies would be necessary to determine the excitation and emission maxima, as well as the fluorescence quantum yield of this compound and its derivatives.

| Spectroscopic Technique | Potential Characteristics |

| Fluorescence Spectroscopy | Potential for fluorescence, though may be weak due to the anhydride group. Derivatives could be designed for enhanced emission. |

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is achiral, chiral derivatives can be synthesized. For such derivatives, CD spectroscopy would be invaluable for determining their absolute configuration and studying their chiroptical properties. The technique measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms in the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental confirmation of the elemental composition of a pure compound. For this compound (C₁₄H₈O₃), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

The theoretical percentages are:

Carbon (C): 74.99%

Hydrogen (H): 3.60%

Oxygen (O): 21.41%

Experimental elemental analysis of a pure sample of this compound should yield values that are in close agreement with these theoretical percentages, typically within a margin of ±0.4%. This serves as a crucial check for the purity and identity of the synthesized compound.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 74.99 |

| Hydrogen (H) | 3.60 |

| Oxygen (O) | 21.41 |

Lack of Specific Research Data Impedes Detailed Computational Analysis of this compound

A thorough investigation of scientific literature and chemical databases reveals a significant gap in published research concerning the detailed computational and theoretical modeling of the specific chemical compound This compound (also known as 4-phenylphthalic anhydride), with CAS number 954-06-3.

While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing molecular structure, spectroscopic properties, and reactivity, publicly accessible studies focusing explicitly on this compound are not available. The provided outline requests an in-depth analysis that includes:

Molecular Geometry and Conformational Analysis: Determining the most stable three-dimensional structure.

Prediction of Spectroscopic Parameters: Calculating IR and NMR data and comparing them with experimental values.

Electronic Structure Analysis: Investigating HOMO-LUMO energy gaps to understand electronic transitions and reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Identifying sites prone to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Examining intramolecular interactions and charge transfer.

Quantum Chemical Descriptors: Calculating indices that predict the molecule's reactivity.

Searches for this specific information have been unsuccessful. While computational studies have been performed on the parent molecule, phthalic anhydride (1,3-dihydro-2-benzofuran-1,3-dione), and other derivatives such as 4,5-dichlorophthalic anhydride or amino-substituted benzofuran-1,3-diones, this information cannot be extrapolated to the 4-phenyl derivative with scientific accuracy. The presence and rotational orientation of the phenyl group at the 4-position would significantly alter the molecule's electronic and steric properties, making data from other analogs unreliable for this specific compound.

Computational Chemistry and Theoretical Modeling of 4 Phenyl 2 Benzofuran 1,3 Dione

Quantum Chemical Descriptors and Reactivity Indices

Global Reactivity Descriptors (e.g., hardness, softness, electronegativity)

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A higher hardness value indicates greater stability and lower reactivity.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

For related anhydride (B1165640) derivatives, studies have shown that the introduction of different substituent groups significantly influences these parameters. For instance, fusing a phenyl ring to maleic anhydride to form phthalic anhydride increases the dipole moment. unamur.be A computational study on 4-Phenyl-2-benzofuran-1,3-dione would involve calculating its HOMO and LUMO energies to determine these global reactivity indices, which would in turn predict its general chemical behavior and stability compared to other substituted benzofurans.

Local Reactivity Descriptors (e.g., Fukui functions)

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. Fukui functions indicate the change in electron density at a specific atom upon the addition or removal of an electron, thus predicting sites for nucleophilic, electrophilic, and radical attack.

For example, a Fukui function analysis performed on phthalic anhydride revealed potential sites for different types of chemical attacks. researchgate.net A similar analysis for this compound would be crucial to understand how the phenyl substituent influences the reactivity of the benzofuranone core, particularly the electrophilicity of the carbonyl carbons and the potential for reactions on the aromatic rings.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states and intermediates. For phthalic anhydride and its derivatives, theoretical studies have investigated mechanisms of hydrolysis, alcoholysis, and amidation. nih.govresearchgate.net

A computational study on the reaction mechanisms of this compound could, for instance, explore its acylation reactions or its behavior in cycloaddition reactions. Such studies would typically employ DFT or higher-level ab initio methods to calculate the energy barriers and reaction energies for proposed pathways, providing a detailed understanding of its chemical transformations. researchgate.net For example, a study on the formation of N-phenylphthalimide from phthalanilic acid detailed the catalytic role of acetic acid in the two-step cyclization-dehydration mechanism. researchgate.net

Structure-Property Relationship Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties or biological activity. These models use calculated molecular descriptors to predict the properties of new, untested compounds.

QSAR studies have been successfully applied to various series of benzofuran (B130515) derivatives to predict activities such as antileishmanial or vasodilator effects. nih.govmdpi.com A QSAR study for this compound would involve calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) and correlating them with an experimentally determined parameter. This would allow for the prediction of this parameter for other, similar molecules, aiding in the design of compounds with desired properties.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods are frequently used to predict the NLO properties of molecules, with the first-order hyperpolarizability (β) being a key parameter for second-order NLO materials.

Studies on anhydride derivatives have shown that their NLO properties are influenced by their structure. unamur.beresearchgate.netsci-hub.st For instance, the fusion of a phenyl ring to form phthalic anhydride affects its hyperpolarizability. unamur.be A theoretical investigation of this compound would involve calculating its polarizability and first-order hyperpolarizability using methods like DFT. The results would indicate its potential as an NLO material and how the phenyl substitution pattern modulates these properties compared to the parent phthalic anhydride.

Computational Studies of Molecular Interactions (e.g., binding affinity to receptors, enzyme modulation without discussing therapeutic effects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of small molecules with biological macromolecules like proteins and enzymes.

While no specific docking studies were found for this compound, research on other benzofuran and phthalimide (B116566) derivatives demonstrates the utility of this approach. researchgate.netresearchgate.netnih.gov For example, docking studies have been used to understand the inhibition of enzymes like cyclooxygenase (COX) by derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one. nih.gov A molecular docking study of this compound against a specific protein target would involve predicting its binding mode and estimating its binding affinity, providing insights into its potential for modulating the function of that protein.

Q & A

Basic Question

- Methodological Approach :

- Factorial Design : Use a 2<sup>k</sup> factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading (e.g., piperidine in ethanol) .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) versus protic solvents (e.g., ethanol) to balance reaction kinetics and steric effects .

- Catalyst Screening : Compare homogeneous (e.g., Pd/C) and heterogeneous catalysts to enhance regioselectivity during cyclization steps .

- Purity Monitoring : Employ HPLC (C18 columns, acetonitrile/water mobile phase) to track byproduct formation and adjust recrystallization conditions (e.g., ethyl acetate/hexane) .

What spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its derivatives?

Basic Question

- Methodological Approach :

- NMR Analysis : Use <sup>13</sup>C DEPT-135 to resolve overlapping signals in the benzofuran core, particularly for distinguishing carbonyl (C=O) and aromatic carbons .

- Mass Spectrometry : Apply high-resolution ESI-MS to confirm molecular ions (e.g., [M+H]<sup>+</sup> at m/z 266.2913) and fragment patterns for structural validation .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by co-crystallizing derivatives with heavy atoms (e.g., iodine-substituted analogs) .

How can researchers resolve contradictions in reactivity data between theoretical predictions and experimental outcomes for this compound?

Advanced Question

- Methodological Approach :

- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to model transition states for nucleophilic substitution or oxidation reactions, comparing activation energies with experimental kinetics .

- In Situ Monitoring : Use ReactIR or Raman spectroscopy to detect transient intermediates (e.g., quinone derivatives) that may explain deviations from predicted pathways .

- Cross-Platform Reproducibility : Replicate reactions in inert (glovebox) versus ambient conditions to assess oxygen/moisture sensitivity .

What advanced strategies are recommended for studying the photophysical properties of this compound in materials science applications?

Advanced Question

- Methodological Approach :

- Time-Resolved Fluorescence : Measure excited-state lifetimes using TCSPC (time-correlated single-photon counting) to evaluate charge-transfer efficiency in OLED or sensor prototypes .

- TD-DFT Modeling : Simulate UV-Vis absorption spectra (e.g., CAM-B3LYP functional) to correlate HOMO-LUMO gaps with experimental λmax values .

- Surface Immobilization : Functionalize gold nanoparticles via thiol-ene "click" chemistry to study plasmonic effects on fluorescence quenching .

How should researchers design experiments to investigate the biological activity of this compound derivatives while minimizing false positives?

Advanced Question

- Methodological Approach :

- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to prioritize derivatives with optimal logP (1.5–3.5) and polar surface area (<90 Ų) for membrane permeability .

- Counter-Screening : Test compounds against unrelated targets (e.g., kinase panels) to rule out promiscuous binding .

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify derivatives susceptible to cytochrome P450-mediated degradation .

What methodologies are effective for analyzing the environmental fate and degradation pathways of this compound?

Advanced Question

- Methodological Approach :

- Photolysis Studies : Expose compounds to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS/MS, identifying primary byproducts (e.g., hydroxylated derivatives) .

- Microcosm Experiments : Simulate soil ecosystems to assess biodegradation rates under aerobic/anaerobic conditions, quantifying CO2 evolution via GC-TCD .

- Ecotoxicology Profiling : Use Daphnia magna acute toxicity assays (48-h LC50) to evaluate ecological risks of persistent metabolites .

How can AI-driven tools enhance the prediction of synthetic routes for this compound analogs?

Advanced Question

- Methodological Approach :

- Retrosynthesis Algorithms : Deploy AI platforms (e.g., ASKCOS or Chematica) to propose novel pathways leveraging known benzofuran synthons (e.g., furan-2-yl ethenyl precursors) .

- Reaction Condition Optimization : Train machine learning models on existing datasets (e.g., Reaxys) to predict ideal solvents/catalysts for new derivatives .

- Failure Analysis : Use NLP tools to mine patent/thesis databases for unreported side reactions or scalability challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.